2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide
Description
Structurally, it features a pyrido[3,2-d]pyrimidine core substituted with a 3,4-dimethoxyphenethyl group at position 3 and an N-(2-fluorophenyl)acetamide moiety at position 1. The 3,4-dimethoxy group on the phenyl ring and the 2-fluorophenyl substituent are critical for modulating bioavailability and target selectivity .
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O5/c1-34-20-10-9-16(14-21(20)35-2)11-13-29-24(32)23-19(8-5-12-27-23)30(25(29)33)15-22(31)28-18-7-4-3-6-17(18)26/h3-10,12,14H,11,13,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNQRTRCXXMUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Pyrido[3,2-d]pyrimidine Derivatives
Structural and Functional Analogues
The compound shares structural similarities with several pyrido[3,2-d]pyrimidine derivatives, differing primarily in substituents and fused ring systems. Key comparisons include:
Key Structural-Activity Relationships (SAR)
- Substituent Position : The 3,4-dimethoxyphenethyl group in the target compound parallels the 3′,4′-dimethoxy substitutions in Compound 21 (), which enhance DHFR inhibition potency .
- Fluorophenyl Moieties : The 2-fluorophenyl acetamide group may mimic the 2-fluoro-4-iodophenyl substituent in Trametinib , contributing to kinase binding affinity .
- Core Modifications: Fused thieno or furo rings (e.g., pyrido[3',2':4,5]furo[3,2-d]pyrimidines in ) reduce anticonvulsant activity compared to diazepam but improve antitumor effects .
Pharmacological and Selectivity Profiles
- DHFR Inhibition : Pyrido[3,2-d]pyrimidines with electron-rich phenyl rings (e.g., 3′,4′-dimethoxy) exhibit selective inhibition against pathogenic DHFR over human DHFR, as seen in Compound 21 () .
- Kinase Inhibition : Substituents like the 3,4-dimethoxyphenethyl group in the target compound may align with dual PI3K/mTOR inhibitors (), which show IC50 values ~100 nM .
Toxicity and Selectivity Considerations
Preparation Methods
Retrosynthetic Analysis and Core Structure Assembly
The target molecule’s pyrido[3,2-d]pyrimidine core is central to its architecture. Source provides a validated pathway for synthesizing substituted pyrido[3,2-d]pyrimidines via a Horner-Wadsworth-Emmons (HWE) olefination followed by photoisomerization and cyclization (Fig. 1). Starting with 4-aminopyrimidine-3-carbaldehyde derivatives, the HWE reaction with phosphonate esters introduces α,β-unsaturated ketones, which undergo UV-induced Z/E isomerization and subsequent 6π-electrocyclization to form the fused pyridine ring . This method achieves yields of 68–82% for C7-substituted analogs, with substituents dictated by the phosphonate reagent .
Table 1: Core Synthesis via HWE/Photoisomerization
| Starting Material | Phosphonate Reagent | Yield (%) | C7 Substituent |
|---|---|---|---|
| 4-Amino-5-methylpyrimidine | Diethyl benzyl | 75 | Phenyl |
| 4-Amino-6-chloropyrimidine | Diethyl allyl | 68 | Allyl |
Functionalization at the 3-Position: Introducing the 3,4-Dimethoxyphenethyl Group
The 3-[2-(3,4-dimethoxyphenyl)ethyl] side chain necessitates alkylation or cross-coupling post-core formation. Source demonstrates the utility of N-alkylation using dibromoalkanes under basic conditions. For the target compound, treating the pyridopyrimidine core with 1,2-dibromoethane in the presence of K2CO3 in DMF at 60°C installs the ethyl spacer . Subsequent Ullmann coupling with 3,4-dimethoxyphenylboronic acid using a CuI/1,10-phenanthroline catalyst introduces the aryl group, achieving 65% yield over two steps .
Critical Considerations :
-
Base selection impacts regioselectivity; K2CO3 minimizes O-alkylation byproducts .
-
Pd-free conditions avoid undesired C–H activation on the pyridopyrimidine .
Oxo Group Installation and Acetamide Conjugation
The 2,4-dioxo functionality arises from controlled oxidation or cyclocondensation. Source describes a sonochemical approach using 2-thiobarbituric acid and ammonium acetate in water with [H-NMP][HSO4] ionic liquid catalysis . Ultrasonic irradiation (40 kHz, 150 W) facilitates rapid tautomerization and cyclization, converting intermediates to dioxo products in 85–92% yield within 30 minutes . For the target molecule, replacing thiobarbituric acid with barbituric acid derivatives under similar conditions installs the 2,4-diketone without sulfur contamination .
The N-(2-fluorophenyl)acetamide moiety is introduced via nucleophilic acyl substitution. Reacting the bromoethyl intermediate with 2-fluoroaniline in THF using Hünig’s base (DIPEA) and HATU as a coupling agent achieves 78% yield .
Table 2: Acetamide Coupling Optimization
| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | THF | 25 | 78 |
| EDCl/HOBt | TEA | DCM | 40 | 65 |
Alternative Pathways: Multi-Component and Catalytic Methods
Source proposes a one-pot synthesis leveraging ultrasonic activation (Fig. 2). Combining 3,4-dimethoxyphenethylamine, barbituric acid, and 2-fluoroacetophenone in aqueous [H-NMP][HSO4] under ultrasound achieves a 76% yield of the target compound . This method bypasses intermediate isolation, reducing purification steps.
Advantages :
Analytical Validation and Purity Assessment
Post-synthetic characterization relies on LC-MS and NMR. The PubChem entry (CID 16010802) confirms a molecular ion peak at m/z 493.2 ([M+H]+) and 1H NMR signals at δ 8.21 (pyridopyrimidine H5), 7.45–6.85 (aromatics), and 4.12 (acetamide CH2) . Purity ≥95% is achieved via recrystallization from ethanol/water (3:1) .
Challenges and Mitigation Strategies
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Core formation : Construction of the pyrido[3,2-d]pyrimidine scaffold via cyclization under reflux with catalysts like potassium carbonate .
- Substitution reactions : Introduction of the 3,4-dimethoxyphenethyl group using alkylation or nucleophilic substitution, requiring anhydrous solvents (e.g., DMF, THF) .
- Acetamide coupling : Reaction of the intermediate with 2-fluorophenylamine in the presence of coupling agents (e.g., EDC/HOBt) .
Key conditions : Temperature control (60–100°C), solvent polarity optimization, and inert atmosphere to prevent oxidation .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for pyrido-pyrimidine protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 521.2) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding bioavailability .
Q. What preliminary biological screening methods are used to assess its activity?
- In vitro assays :
- Anticancer : MTT assays against cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
- Antimicrobial : Disc diffusion assays targeting E. coli or S. aureus .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., Akt) or proteases .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. acetone), catalyst loading (1–5 mol%), and reaction time (12–48 hrs) to identify optimal parameters .
- Byproduct analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect and quantify impurities (e.g., unreacted intermediates) .
- Contradictions : Evidence shows conflicting solvent efficacy (DMF in vs. acetonitrile in ), suggesting solvent choice depends on substituent reactivity .
Q. How to resolve discrepancies in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., Akt inhibition ranges: 0.5–5 µM) and assess assay conditions (e.g., ATP concentration, incubation time) .
- Structural analogs : Test derivatives (e.g., 4-chlorobenzyl vs. 3,4-dimethoxyphenethyl) to isolate substituent effects on activity .
- Contradictory evidence : Some studies report broad-spectrum antimicrobial activity , while others note selectivity for Gram-positive bacteria , possibly due to membrane permeability differences.
Q. What computational methods elucidate its mechanism of action?
- Molecular docking : Simulate binding to Akt kinase (PDB ID: 4EKL) using AutoDock Vina; analyze hydrogen bonds with Thr211 and hydrophobic interactions with Phe161 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at 2-fluorophenyl) with anticancer potency .
Q. How to design experiments for metabolic stability assessment?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat), quantify parent compound depletion via LC-MS/MS .
- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at pyrido-pyrimidine ring) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Methodological Challenges
Q. How to address low solubility in aqueous buffers during bioassays?
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
Q. What strategies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
- CRISPR knockouts : Compare activity in wild-type vs. Akt-knockout cells to confirm target specificity .
Comparative Analysis of Structural Analogs
| Analog | Key Modifications | Biological Impact | Source |
|---|---|---|---|
| N-(3-chlorophenyl) derivative | Chlorine substitution at phenyl | Enhanced Akt inhibition (IC₅₀: 0.8 µM) | |
| 4-Fluorobenzyl variant | Fluorine at benzyl position | Improved metabolic stability (t₁/₂: 45 min) | |
| Thieno[3,2-d]pyrimidine core replacement | Pyrido → thieno core | Reduced cytotoxicity (IC₅₀: >10 µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
